6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Description
6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core fused with an imidazole ring and substituted with methoxy, methyl, and phenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Properties
CAS No. |
876672-99-0 |
|---|---|
Molecular Formula |
C18H19N5O3 |
Molecular Weight |
353.382 |
IUPAC Name |
6-(2-methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C18H19N5O3/c1-9-6-7-13(26-5)12(8-9)22-10(2)11(3)23-14-15(19-17(22)23)21(4)18(25)20-16(14)24/h6-8H,1-5H3,(H,20,24,25) |
InChI Key |
FTQJCLMRKBWZOV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)N2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization reactions.
Introduction of the Imidazole Ring: The imidazole ring is introduced via cyclization reactions involving suitable precursors such as glyoxal and ammonia or amines.
Substitution Reactions: The methoxy, methyl, and phenyl groups are introduced through electrophilic aromatic substitution reactions using reagents like methyl iodide, methanol, and phenylboronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like methyl iodide, phenylboronic acid in the presence of palladium catalysts.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Scientific Research Applications
6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific chemical properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of 6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- 6-(2-Methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- 6-(2-Methoxy-5-chlorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Uniqueness
What sets 6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione apart from similar compounds is the specific arrangement of its functional groups, which imparts unique chemical and biological properties. The presence of the methoxy and methyl groups at specific positions enhances its reactivity and potential biological activity, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
